molecular formula C12H12O3 B14454541 (3R,4R)-3-acetyl-4-phenyloxolan-2-one CAS No. 71870-65-0

(3R,4R)-3-acetyl-4-phenyloxolan-2-one

Cat. No.: B14454541
CAS No.: 71870-65-0
M. Wt: 204.22 g/mol
InChI Key: NPIXHGFEXUYLIU-QWRGUYRKSA-N
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Description

(3R,4R)-3-acetyl-4-phenyloxolan-2-one is a chiral compound with a unique oxolane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-acetyl-4-phenyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction of chiral starting compounds in the presence of a tertiary base, such as activated acids and imines . This method achieves excellent enantioselectivity, especially when the β-carbon of the optically active aldehyde is linked to a heteroatom.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired enantiomer in its pure form. Specific details on industrial-scale production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-acetyl-4-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert the compound into different reduced forms.

    Substitution: Commonly involves the replacement of functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(3R,4R)-3-acetyl-4-phenyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied

Properties

CAS No.

71870-65-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(3R,4R)-3-acetyl-4-phenyloxolan-2-one

InChI

InChI=1S/C12H12O3/c1-8(13)11-10(7-15-12(11)14)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1

InChI Key

NPIXHGFEXUYLIU-QWRGUYRKSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

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